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Introduction

UCCBO01-125 is a novel, high-affinity dimeric inhibitor targeting the Postsynaptic Density
Protein-95 (PSD-95). As a critical scaffolding protein at excitatory synapses, PSD-95 plays a
pivotal role in coupling N-methyl-D-aspartate receptors (NMDARS) to downstream signaling
pathways, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent
nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in the
pathophysiology of numerous neurological disorders characterized by excitotoxicity, such as
ischemic stroke and chronic pain.[1][2] UCCBO01-125 is designed to specifically disrupt the
interaction between PSD-95 and its binding partners, thereby offering a targeted therapeutic
strategy to mitigate excitotoxic neuronal damage while potentially avoiding the side effects
associated with direct NMDAR antagonists. This technical guide provides a comprehensive
overview of UCCBO01-125, including its mechanism of action, quantitative binding data, and
detailed experimental protocols for its characterization.

Mechanism of Action

UCCBO01-125 functions by competitively inhibiting the PDZ domains of PSD-95. PSD-95
possesses multiple PDZ domains that serve as docking sites for various synaptic proteins,
including the C-terminal tails of NMDAR subunits and nNOS.[1][2] By binding to the first two
PDZ domains (PDZ1-2) of PSD-95 with high affinity, UCCB01-125 effectively uncouples the
NMDAR from nNOS.[3] This disruption prevents the efficient calcium-dependent activation of
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NNOS following NMDAR stimulation, leading to a significant reduction in the production of
neurotoxic nitric oxide.[1][2] This targeted approach aims to preserve the physiological function
of the NMDAR ion channel while selectively attenuating the downstream excitotoxic signaling
cascade.[1][2]
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PSD-95 signaling and UCCBO01-125 inhibition.

Quantitative Data

The dimeric nature of UCCBO01-125 allows for simultaneous binding to the PDZ1 and PDZ2
domains of PSD-95, resulting in a significantly higher affinity compared to monomeric inhibitors.
The following table summarizes the available quantitative data for UCCBO01-125 and related

compounds.
Compound Target Assay Type Parameter Value Reference
PSD-95 Fluorescence )
UCCBO01-125 o Ki 9.5 nM [3]
(PDZz1-2) Polarization
PSD-95 Fluorescence )
UCCBO01-144 o Ki 4.6 nM [4][5]
(PDZz1-2) Polarization
Tat-NR2B9c PSD-95
ELISA EC50 ~7 nM [1]
(monomer) (PDZz2)
Tat-NR2B9c PSD-95 Fluorescence )
o Ki 4.6 UM [6]
(monomer) (PDZ1-2) Polarization

Note: Specific IC50 values for UCCB01-125 from cell-based neuroprotection assays are not
readily available in the public domain. However, in vivo studies have demonstrated its efficacy
in reducing inflammatory pain at specific dosages.[1][7][8]

Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding
Affinity

This protocol outlines a competitive fluorescence polarization assay to determine the binding
affinity (Ki) of UCCBO01-125 for the tandem PDZ1-2 domain of PSD-95.
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Fluorescence Polarization Assay Workflow

Preparation

Prepare Reagents:
- Fluorescently labeled tracer (e.g., FAM-N-dimer)
- PSD-95 PDZ1-2 protein
- UCCB01-125 (competitor)

- Assay Buffer

T
Assay Execution

Incubate fixed concentrations of tracer and

PSD-95 PDZ1-2 with serial dilutions of UCCBO1-125
in a 384-well plate:

Allow the binding reaction to reach equilibrium.

Measure fluorescence polarization using a

plate reader with appropriate filters.

T
Data /*\alysis

Plot fluorescence polarization (mP) vs.
1og[UCCBO1-125 concentration].

Determine the IC50 value from the
resulting sigmoidal dose-response curve

Calculate the Ki value using the
Cheng-Prusoff equation.
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Workflow for FP-based binding affinity assay.
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Methodology:

» Reagent Preparation:

[¢]

Prepare a fluorescently labeled tracer peptide that binds to PSD-95 PDZ1-2. A suitable
tracer could be a dimeric peptide similar to UCCB01-125 conjugated with a fluorophore
like 5-FAM.[3]

Purify the tandem PDZ1-2 domain of human PSD-95.

Prepare a stock solution of UCCB01-125 and perform serial dilutions to create a range of
competitor concentrations.

Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-
20).

e Assay Procedure:

In a low-volume, black, 384-well plate, add a fixed concentration of the fluorescent tracer
and the PSD-95 PDZ1-2 protein to each well.

Add the serially diluted UCCBO01-125 to the wells. Include control wells with only the tracer
and protein (for maximum polarization) and wells with only the tracer (for minimum
polarization).

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to
reach equilibrium.

o Data Acquisition and Analysis:

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader
equipped with appropriate excitation and emission filters for the chosen fluorophore.

Plot the mP values against the logarithm of the UCCBO01-125 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the
concentration of UCCB01-125 that displaces 50% of the bound tracer.
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o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into
account the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be employed to measure the association (kon) and dissociation (koff) rate constants
of the interaction between UCCBO01-125 and PSD-95, from which the equilibrium dissociation
constant (KD) can be calculated.
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Surface Plasmon Resonance Workflow
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Workflow for SPR-based kinetic analysis.
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Methodology:

e Immobilization of Ligand:

o Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a
mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC).

o Inject a solution of purified PSD-95 PDZ1-2 protein in a low ionic strength buffer (e.g., 10
mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization
via amine coupling.

o Inject ethanolamine to deactivate any remaining active esters on the surface.

e Binding Measurement:

o Prepare a series of dilutions of UCCBO01-125 in a suitable running buffer (e.g., HBS-EP).

o Inject each concentration of UCCBO01-125 over the sensor surface at a constant flow rate
and monitor the change in response units (RU) in real-time to observe the association
phase.

o Following the association phase, switch to injecting only the running buffer to monitor the
dissociation of the UCCBO01-125/PSD-95 complex.

o After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any
remaining bound analyte and prepare the surface for the next injection.

o Data Analysis:

o Subtract the response from a reference flow cell to correct for bulk refractive index
changes.

o Globally fit the association and dissociation curves from all tested concentrations of
UCCBO01-125 to a suitable binding model (e.g., 1:1 Langmuir binding model) using the
instrument's analysis software.
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o This fitting will yield the association rate constant (kon), the dissociation rate constant
(koff), and the equilibrium dissociation constant (KD = koff/kon).

In Vivo Efficacy

UCCBO01-125 has demonstrated significant efficacy in preclinical models of inflammatory pain.
When administered to rodents with Complete Freund's Adjuvant (CFA)-induced inflammation,
UCCBO01-125 was shown to prevent the development of and reverse mechanical
hypersensitivity.[1][7] Notably, at effective doses, UCCB01-125 did not produce the cognitive or
motor side effects observed with the NMDAR antagonist MK-801, highlighting the potential for
a superior therapeutic window.[1][8]

Pharmacokinetics

Detailed pharmacokinetic parameters for UCCBO01-125, such as its half-life and bioavailability,
are not extensively reported in publicly available literature. However, studies on related dimeric
peptide-based PSD-95 inhibitors have focused on improving their pharmacokinetic profiles. For
instance, the attachment of fatty acids to similar dimeric ligands has been shown to enhance
their stability in blood plasma and provide sustained release upon subcutaneous administration
in rats.[9] A study involving a fluorescently labeled version of UCCBO01-125 administered
intraperitoneally to mice indicated its ability to reach the brain.[7]

Logical Relationship of UCCB01-125 as a Dual PDZ
Domain Inhibitor

The high affinity and efficacy of UCCBO01-125 stem from its dimeric structure, which allows it to
act as a bivalent inhibitor of the tandem PDZ1 and PDZ2 domains of PSD-95.
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Bivalent Inhibition of PSD-95 by UCCB01-125
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Bivalent binding of UCCB01-125 to PSD-95.

UCCBO01-125 represents a promising therapeutic candidate for neurological disorders

associated with excitotoxicity. Its dimeric structure confers high-affinity, bivalent binding to the

PDZ1-2 domains of PSD-95, leading to potent and selective disruption of the NMDA receptor-

NNOS signaling axis. Preclinical studies have demonstrated its efficacy in mitigating

inflammatory pain without the adverse side effects typical of NMDAR antagonists. Further

research, particularly focusing on its pharmacokinetic profile and efficacy in a broader range of

neurological conditions, is warranted to fully elucidate its therapeutic potential. This technical

guide provides a foundational resource for researchers and drug development professionals
interested in advancing the study of UCCBO01-125 and other targeted PSD-95 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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